Amino Formate

HPLC buffer selection LC-MS mobile phase pKa comparison

Amino Formate, chemically designated as ammonium formate (CAS 540-69-2, CH₅NO₂), is the ammonium salt of formic acid. It serves as a volatile buffer for LC-MS, a hydrogen-transfer reagent in catalytic reductions, and a formylating agent for amines.

Molecular Formula CH3NO2
Molecular Weight 61.040 g/mol
Cat. No. B12432817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino Formate
Molecular FormulaCH3NO2
Molecular Weight61.040 g/mol
Structural Identifiers
SMILESC(=O)ON
InChIInChI=1S/CH3NO2/c2-4-1-3/h1H,2H2
InChIKeyRQGNEYFWHWFECS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amino Formate (Ammonium Formate) for LC-MS and Organic Synthesis — Product-Specific Procurement Guide


Amino Formate, chemically designated as ammonium formate (CAS 540-69-2, CH₅NO₂), is the ammonium salt of formic acid. It serves as a volatile buffer for LC-MS, a hydrogen-transfer reagent in catalytic reductions, and a formylating agent for amines . Its dual pKa values (3.8 for formate / 9.2 for ammonium) provide buffering capacity in both acidic and basic regions, making it a staple in analytical laboratories [1].

Why Generic Substitution of Amino Formate Fails: Evidence-Based Selection Over Analogues


Ammonium formate cannot be substituted with ammonium acetate or other volatile buffers without risking significant changes in chromatographic performance and mass spectrometric sensitivity. Differences in acid strength (pKa), buffering range, and adduct formation behavior directly impact retention, peak shape, and ionization efficiency [1]. Quantitative evidence shows that these differences are not marginal but pivotal for method reproducibility and data quality [2].

Amino Formate Differentiation: Quantitative Evidence for Superior LC-MS and Synthesis Performance


Extended Low-pH Buffering Range vs. Ammonium Acetate

Ammonium formate provides an effective buffering range at pH 2.8–4.8, significantly lower than the 3.8–5.8 range of ammonium acetate, due to the lower pKa of formic acid (3.8) versus acetic acid (4.8) [1]. This enables robust pH control for acid-labile analytes without requiring additional acidic modifiers.

HPLC buffer selection LC-MS mobile phase pKa comparison

Improved HILIC Peak Shape Compared to Formic Acid

In a direct head-to-head HILIC study, ammonium formate mobile phases delivered significantly better peak shape for ionogenic solutes than formic acid alone. Peak tailing for basic compounds was drastically reduced, attributed to the competing cation effect and stabilized water layer [1].

Hydrophilic interaction chromatography peak symmetry mobile phase additive

Suppression of Sodium Replacement Ions in LC-MS/MS

Pulse addition experiments demonstrated that ammonium formate strongly suppresses sodium replacement ions (SRI) in both +1 and +2 charge states, while enhancing [M+H]⁺ and [M+NH₄]⁺ adducts. This dramatically improved specificity and quantitative robustness in LC-MS/MS [1].

electrospray ionization ion suppression microcystin analysis

Superior Hydrogen Donor Activity vs. Sodium Formate and Formic Acid

In catalytic hydrogenolysis of aryl chlorides, ammonium formate exhibited higher hydrogen donor activity than either sodium formate or formic acid, leading to faster dehalogenation rates and higher yields under identical Pd/C conditions [1].

catalytic hydrogenolysis transfer hydrogenation hydrogen donor

High-Yield N-Formylation of Anilines Without Catalyst

A catalyst-free method using ammonium formate in refluxing acetonitrile achieved N-formylation of anilines and secondary amines in good to excellent yields, outperforming many traditional formylating agents that require stoichiometric activators or generate hazardous by-products [1].

N-formylation amine derivatization green chemistry

Free-Flowing Anhydrous Form Eliminates Clumping and Speeds Dissolution

Redi-Dri™ anhydrous ammonium formate is processed to remain free-flowing without chemical additives, eliminating the chipping and grinding required for hygroscopic crystalline ammonium formate. The product dissolves faster than standard clumped material, reducing preparation time for mobile phases and reaction mixtures .

reagent handling anti-caking laboratory efficiency

Optimal Application Scenarios for Amino Formate Based on Differentiated Performance


LC-MS/MS Method Development Requiring Low-pH Volatile Buffer

When developing quantitative LC-MS/MS methods for acid-labile pharmaceuticals or polar metabolites, ammonium formate is the buffer of choice due to its effective buffering at pH 2.8–4.8 . Unlike ammonium acetate, which loses buffering capacity below pH 3.8, ammonium formate maintains robust pH control, ensuring reproducible retention times and peak symmetry across gradients.

HILIC Separations of Polar Ionogenic Compounds

For HILIC analysis of basic and zwitterionic analytes, substituting formic acid with ammonium formate dramatically improves peak shape, enabling accurate integration and quantification . This is critical for metabolomics and pharmaceutical impurity profiling where tailing peaks would otherwise obscure low-abundance species.

High-Specificity LC-MS/MS Bioanalytical Assays

In regulated bioanalysis where sodium adducts compromise assay selectivity, ammonium formate suppresses sodium replacement ions and promotes clean [M+H]⁺ and [M+NH₄]⁺ formation . This directly translates to lower limits of quantitation and fewer batch failures due to ion suppression.

Catalytic Transfer Hydrogenation and Green Formylation Synthesis

Ammonium formate serves as a superior hydrogen donor and formylating agent, enabling high-yield, catalyst-free N-formylation of amines and efficient dehalogenation of aryl chlorides . This reduces reliance on hazardous stoichiometric reagents, aligning with green chemistry principles in both medicinal chemistry and process-scale synthesis.

Quote Request

Request a Quote for Amino Formate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.